molecular formula C11H6F3NO3 B8808317 4-Oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylic acid

4-Oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylic acid

Cat. No. B8808317
M. Wt: 257.16 g/mol
InChI Key: ZPAPYXXHJHFMJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05270309

Procedure details

Treatment of methyl 6-trifluromethyl-4-oxo-1,4-dihydroquinoline-2-carboxylate (0.5 g. Example 19a) with sodium hydroxide (0.295 g), as described in Example 1c, gave 6-trifluoromethyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (0.21 g), m.p. 287°-289° C., δ (360 MHz, DMSO-d6) 6.72 (1H, s, 3-H), 8.01 (1H, dd, 7-H), 8.14 (1H, d, 8-H), 8.33 (1H, s, 5-H). (Found: C, 49.11; H. 2.79; N, 5.12%; C11H6NO3. 0.75H2O requires C, 48.81; H, 2.79; N, 5.17%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.295 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:19])([F:18])[C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[NH:9][C:8]([C:13]([O:15]C)=[O:14])=[CH:7][C:6]2=[O:17].[OH-].[Na+]>>[F:19][C:2]([F:1])([F:18])[C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[NH:9][C:8]([C:13]([OH:15])=[O:14])=[CH:7][C:6]2=[O:17] |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
FC(C=1C=C2C(C=C(NC2=CC1)C(=O)OC)=O)(F)F
Step Two
Name
Quantity
0.295 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C2C(C=C(NC2=CC1)C(=O)O)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.21 g
YIELD: CALCULATEDPERCENTYIELD 44.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.